molecular formula C22H19ClN2O2 B2933792 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 432015-28-6

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No. B2933792
CAS RN: 432015-28-6
M. Wt: 378.86
InChI Key: VJEABSQWDOARMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B-cell receptor and cytokine receptor signaling.

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, benzimidazole derivatives have been synthesized and analyzed using techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, revealing insights into their molecular structure, stabilized by hydrogen bond and π-π interactions. These studies contribute to a deeper understanding of their chemical behavior and potential as functional materials in various applications (Saral, Özdamar, & Uçar, 2017).

Pharmaceutical Research

Benzimidazole derivatives have been explored for their potential in pharmaceutical applications, particularly as H1-antihistaminic agents. Research has shown that certain benzimidazole compounds exhibit potent antihistaminic activity, with some derivatives undergoing clinical evaluation for their efficacy. This highlights the therapeutic potential of benzimidazole derivatives in treating allergies and related conditions (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Anticancer and Antimicrobial Activities

Benzimidazole derivatives are also being investigated for their anticancer and antimicrobial properties. Some studies have reported the synthesis of benzimidazole compounds and their evaluation against various cancer cell lines, showing promising anticancer activity. Moreover, these compounds have been tested for their antimicrobial effects, offering potential applications in developing new antimicrobial agents (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Molecular Design and Drug Discovery

Research into benzimidazole derivatives extends into the design and synthesis of novel compounds with potential therapeutic applications. For example, benzimidazoles have been designed as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating significant binding activity and potential for stress-related disorders treatment. Such studies are crucial for the discovery and development of new drugs (Mochizuki et al., 2016).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEABSQWDOARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

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